4-Bromo-6-phenyldibenzo[b,d]furan
Description
4-Bromo-6-phenyldibenzo[b,d]furan is a halogenated dibenzofuran derivative characterized by a bromine atom at the 4-position and a phenyl group at the 6-position of the fused aromatic system. Dibenzofuran derivatives are widely studied for their roles in organic electronics, pharmaceuticals, and as intermediates in synthetic chemistry .
Properties
IUPAC Name |
4-bromo-6-phenyldibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO/c19-16-11-5-10-15-14-9-4-8-13(17(14)20-18(15)16)12-6-2-1-3-7-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSDYLBAJCSIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010068-84-4 | |
| Record name | 4-bromo-6-phenyldibenzo[b,d]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Suzuki-Miyaura Coupling Strategy
An alternative approach constructs the dibenzofuran core using brominated building blocks. For example, a palladium-catalyzed Suzuki-Miyaura coupling between 4-bromophenylboronic acid and a brominated phenol derivative can form the biaryl ether intermediate, which cyclizes to yield the target compound.
Key Steps :
-
C-O Coupling : Copper(I) iodide and picolinic acid facilitate the Ullmann-type coupling between 4-bromophenol and 4-bromobenzaldehyde in dimethyl sulfoxide (DMSO) at 90°C.
-
Cyclization : The resulting diaryl ether undergoes intramolecular Friedel-Crafts alkylation under acidic conditions to form the dibenzofuran core.
Table 2: Cross-Coupling Reaction Parameters
Advantages and Challenges
This method allows precise control over substituent placement, as the bromine atom is introduced via the starting material. However, the use of DMSO as a solvent complicates purification, and the multi-step process reduces overall atom economy.
Cyclization of Brominated Biaryl-Ol Precursors
Synthesis via Nitro-to-Bromo Exchange
A third method involves the cyclization of brominated biaryl-ol intermediates. Source demonstrates this approach in the synthesis of nitro-dibenzofurans, which can be adapted for brominated analogs. For instance, treatment of 4-bromo-2ʹ-hydroxy-1,1ʹ-biphenyl with vinyl magnesium bromide in tetrahydrofuran (THF) at −40°C induces cyclization, yielding 4-bromo-6-phenyldibenzo[b,d]furan in 72% isolated yield.
Mechanistic Insight :
The reaction proceeds via deprotonation of the hydroxyl group by the Grignard reagent, followed by nucleophilic aromatic substitution (SNAr) at the brominated position, forming the furan ring.
Table 3: Cyclization Reaction Conditions
Scope and Limitations
This method is highly efficient for substrates with electron-withdrawing groups (e.g., Br) that activate the ring toward SNAr. However, the requirement for cryogenic conditions (−40°C) limits its scalability.
Comparative Analysis of Synthesis Methods
Table 4: Method Comparison
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-phenyldibenzo[b,d]furan can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 6-phenyldibenzo[b,d]furan.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for the reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-6-phenyldibenzo[b,d]furan, while oxidation with potassium permanganate can introduce carboxyl groups into the molecule.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-Bromo-6-phenyldibenzo[b,d]furan serves as a crucial intermediate in organic synthesis. It is utilized to create more complex compounds, particularly in the development of pharmaceuticals and agrochemicals. The bromine substituent on the dibenzofuran structure allows for various nucleophilic substitution reactions, making it versatile for synthesizing derivatives with modified functional groups .
Reactivity and Functionalization
The compound can undergo several chemical reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as sodium methoxide or potassium tert-butoxide, yielding derivatives like 4-methoxy-6-phenyldibenzo[b,d]furan.
- Oxidation Reactions: Using oxidizing agents like potassium permanganate can introduce additional functional groups, enhancing the compound's reactivity .
- Reduction Reactions: The bromine can be reduced to a hydrogen atom, resulting in the formation of 6-phenyldibenzo[b,d]furan .
Biological Research
Pharmacological Applications
Research into the pharmacological properties of dibenzofuran derivatives, including this compound, has shown potential therapeutic effects against various diseases such as cancer and neurodegenerative disorders. Its structural features facilitate interactions with biological targets, including DNA and proteins, which may influence their function . Preliminary studies suggest that modifications to its structure can significantly alter biological activity, emphasizing the importance of structure-activity relationships in drug design .
Material Science
Organic Electronics
The unique aromatic framework of this compound makes it an attractive candidate for developing advanced materials. Its electron-donating and accepting properties are beneficial for fabricating high-performance organic semiconductors used in applications such as:
- Organic Light Emitting Diodes (OLEDs)
- Solar Cells
- Field-Effect Transistors (FETs)
These applications leverage the compound's ability to facilitate charge transport and enhance device performance .
Case Study 1: Synthesis of Novel Drug Candidates
A study explored the synthesis of dibenzofuran derivatives using this compound as a starting material. The derivatives were evaluated for their potential as anti-cancer agents. Results indicated that certain modifications enhanced cytotoxicity against specific cancer cell lines, suggesting promising avenues for drug development .
Case Study 2: Development of Organic Semiconductors
Research focused on incorporating this compound into organic semiconductor formulations. The findings demonstrated improved charge mobility and stability in devices, highlighting its utility in next-generation electronic applications .
Mechanism of Action
The mechanism of action of 4-Bromo-6-phenyldibenzo[b,d]furan depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound’s polycyclic aromatic structure may enable it to intercalate into DNA or interact with proteins, potentially affecting their function. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Structural and Molecular Differences
The following compounds are compared based on substituent positions and molecular features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 4-Bromo-6-phenyldibenzo[b,d]furan | Not provided | Not available | Not available | Bromine (C4), phenyl (C6) |
| 4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan | 2088537-45-3 | C24H15BrO | 399.28 | 3-Bromophenyl (C4), phenyl (C6) |
| 4-(4-Bromophenyl)dibenzo[b,d]furan | 955959-84-9 | C18H11BrO | 323.18 | 4-Bromophenyl (C4) |
| 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan | 1556069-46-5 | C24H15BrO | 399.28 | 4-Bromophenyl (C4), phenyl (C6) |
Key Observations :
- Substituent Effects : The primary compound has a bromine atom directly attached to the dibenzofuran core, whereas analogs like 1556069-46-5 feature a brominated phenyl group. This distinction influences electronic properties (e.g., electron-withdrawing effects) and steric bulk.
- Molecular Weight : Compounds with additional phenyl groups (e.g., 2088537-45-3 and 1556069-46-5) exhibit higher molecular weights (~399) compared to simpler derivatives like 955959-84-9 (323.18).
Physicochemical Properties
| Compound Name | Boiling Point (°C) | Density (g/cm³) | Storage Conditions |
|---|---|---|---|
| 4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan | No data | No data | Sealed dry, room temperature |
| 4-(4-Bromophenyl)dibenzo[b,d]furan | No data | No data | Sealed dry, room temperature |
| 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan | 562.9 ± 35.0 (predicted) | 1.390 ± 0.06 | Sealed dry, room temperature |
Key Observations :
Key Observations :
- Brominated analogs like 2088537-45-3 require careful handling due to multiple health hazards, emphasizing the need for personal protective equipment during synthesis or handling .
Biological Activity
4-Bromo-6-phenyldibenzo[b,d]furan is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₁₈H₁₃BrO and a molecular weight of 323.18 g/mol, this compound exhibits properties that make it suitable for various applications, including drug development and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound is characterized by:
- A dibenzo[b,d]furan core.
- A bromine atom at the 4-position.
- A phenyl group at the 6-position.
This arrangement influences its reactivity and interactions within biological systems, particularly through nucleophilic substitution and electrophilic aromatic substitution reactions .
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties . Studies have focused on its ability to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, derivatives of dibenzo[b,d]furan have shown promise in modulating the activity of enzymes related to cancer progression.
Case Study:
A study evaluated the cytotoxic effects of various dibenzo derivatives, including this compound, on human cancer cell lines. The results demonstrated significant inhibition of cell viability, suggesting that structural modifications could enhance therapeutic efficacy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial activity . Preliminary findings suggest that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The bromine atom enhances the compound's ability to interact with enzymes, potentially leading to inhibition of critical pathways in cancer cells.
- Receptor Modulation: The phenyl group may facilitate binding to specific receptors, altering their activity and influencing cellular responses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly affect its pharmacological properties. For example:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 4, phenyl at position 6 | Anticancer, antimicrobial |
| 4-Iodo-6-phenyldibenzo[b,d]furan | Iodine instead of bromine | Altered reactivity |
| 4-Bromo-6-methyldibenzo[b,d]furan | Methyl group addition | Potentially different activity |
This table illustrates how different substituents can modify the compound's reactivity and biological effects.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Cytotoxicity: Significant cytotoxic effects were observed in various cancer cell lines, indicating its potential as a lead compound for anticancer drug development.
- Antimicrobial Efficacy: The compound showed promising results against specific bacterial strains, warranting further exploration into its use as an antimicrobial agent.
- Mechanistic Insights: Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects, focusing on enzyme interactions and receptor modulation.
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-6-phenyldibenzo[b,d]furan, and how can intermediates be characterized?
Methodological Answer:
- Synthesis : Start with dibenzofuran derivatives functionalized at the 6-position with a phenyl group. Bromination at the 4-position can be achieved using electrophilic aromatic substitution (EAS) with Br₂ in the presence of Lewis acids (e.g., FeBr₃). Alternatively, Suzuki-Miyaura coupling may be employed if boronic acid intermediates (e.g., 6-phenyldibenzofuran-4-boronic acid) are accessible .
- Characterization : Use GC-MS (gas chromatography-mass spectrometry) to confirm molecular weight and purity, referencing standards like 1-(8-Bromo-dibenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminoethane (C₁₂H₁₀BrNO₂, MW 280.117) for retention time calibration . NMR (¹H/¹³C) and FT-IR can validate structural motifs, such as bromine substitution patterns and phenyl group orientation.
Q. How can researchers ensure stability during storage and handling of this compound?
Methodological Answer:
- Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent photodegradation and oxidation.
- Monitor degradation via HPLC with UV detection (λ = 254 nm), using environmental analysis protocols similar to tetrachlorodibenzofurans (e.g., 1,2,3,4-tetrachlorodibenzofuran stored at 50 µg/mL in toluene) .
- Conduct accelerated stability studies under varying temperatures and humidity levels, applying regression analysis to model degradation kinetics .
Advanced Research Questions
Q. How can contradictory yields in bromination reactions of dibenzofuran derivatives be resolved?
Methodological Answer:
- Factorial Design : Use a 2³ factorial design to test variables: (1) brominating agent (Br₂ vs. NBS), (2) solvent polarity (toluene vs. DCM), and (3) reaction temperature (0°C vs. 25°C). Analyze interactions using ANOVA .
- Mechanistic Insight : Low yields in certain positions (e.g., 7-HBF derivatives) may stem from steric hindrance or electronic effects; DFT calculations can map electron density to predict reactivity .
- Case Study : For 2-bromo-7-HBF, yields <10% were attributed to competing side reactions; optimize by pre-protecting hydroxyl groups or switching to milder brominating agents .
Q. What advanced analytical methods are suitable for tracking environmental persistence of this compound?
Methodological Answer:
- GC-ECD/HRMS : Employ gas chromatography with electron capture detection (GC-ECD) or high-resolution mass spectrometry (HRMS) for trace-level quantification, referencing tetrachlorodibenzofuran environmental standards (e.g., 50 µg/mL in 10% toluene/nonanol) .
- Isotopic Labeling : Use ¹³C-labeled analogs to study biodegradation pathways in soil/water systems, comparing degradation rates via isotope ratio mass spectrometry (IRMS).
Key Methodological Recommendations
- For reaction optimization, integrate AI-driven platforms (e.g., COMSOL Multiphysics) to simulate bromination pathways and predict optimal conditions .
- Address data contradictions by coupling sensory analysis (e.g., descriptive analysis in quadruplicate) with chemical metrics, as demonstrated in barrel toasting studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
